![molecular formula C21H20N2O4 B14427405 1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione CAS No. 79413-03-9](/img/structure/B14427405.png)
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It is characterized by the presence of oxirane (epoxide) groups and an imidazolidine-2,4-dione core, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione derivatives with epoxide-containing reagents. One common method includes the deprotonation of imidazole using sodium hydride in tetrahydrofuran, followed by alkylation with an epoxide-containing compound . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable and reproducible synthesis routes, utilizing inexpensive reagents and efficient reaction conditions. The process may include continuous flow reactors to enhance the yield and purity of the product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, leading to the formation of new carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include diols, alcohols, and substituted imidazolidine derivatives, which can be further utilized in various chemical and industrial applications .
Scientific Research Applications
1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity with biological nucleophiles makes it useful in bioconjugation and labeling studies.
Industry: The compound is utilized in the production of epoxy resins, adhesives, and coatings due to its excellent mechanical and chemical properties
Mechanism of Action
The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-5,5-dip
Properties
CAS No. |
79413-03-9 |
|---|---|
Molecular Formula |
C21H20N2O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,3-bis(oxiran-2-ylmethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O4/c24-19-21(15-7-3-1-4-8-15,16-9-5-2-6-10-16)23(12-18-14-27-18)20(25)22(19)11-17-13-26-17/h1-10,17-18H,11-14H2 |
InChI Key |
UUMYJAHSGDZDAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C(=O)C(N(C2=O)CC3CO3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





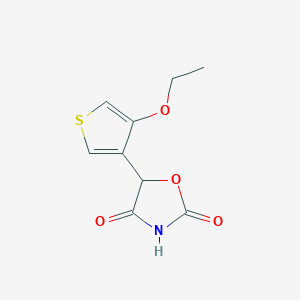
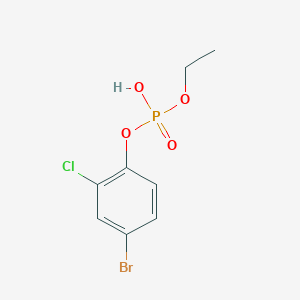
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
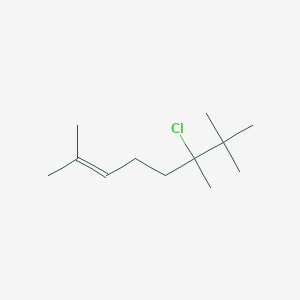
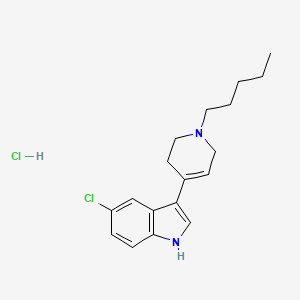
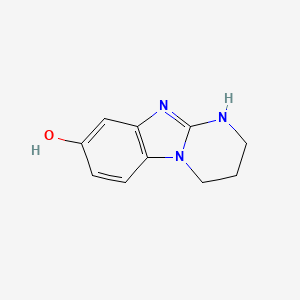
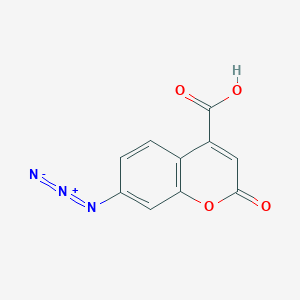
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
